1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole
Description
1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole is a sulfonylated benzotriazole derivative characterized by a benzotriazole core linked to a 2,5-dimethyl-4-propoxyphenyl group via a sulfonyl bridge. The benzotriazole moiety is a heterocyclic aromatic system with three nitrogen atoms, known for its chemical stability and versatility in medicinal and materials chemistry .
Properties
IUPAC Name |
1-(2,5-dimethyl-4-propoxyphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-9-23-16-10-13(3)17(11-12(16)2)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-8,10-11H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJBOHPWGTYXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole typically involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzotriazole ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound.
Scientific Research Applications
Chemistry
- Building Blocks for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo electrophilic aromatic substitution and nucleophilic substitution reactions makes it valuable in synthesizing derivatives with varied functionalities.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of benzotriazole can inhibit both Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents .
- Anticancer Potential : Preliminary investigations suggest that 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole may possess anticancer properties, potentially through its interactions with specific molecular targets within cancer cells .
Medicine
- Pharmaceutical Development : Ongoing research aims to explore the compound's potential as a pharmaceutical agent. Its structural characteristics suggest it could serve as a scaffold for developing new drugs targeting various diseases .
Industry
- Corrosion Inhibitors : The compound is utilized in industrial applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces.
- UV Stabilizers : In polymer chemistry, it acts as an effective UV stabilizer, protecting materials from degradation caused by ultraviolet light exposure.
Case Study 1: Antimicrobial Activity
A study conducted on various benzotriazole derivatives demonstrated that compounds similar to 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 μg/mL, indicating comparable efficacy to standard antibiotics like nitrofurantoin .
Case Study 2: Anticancer Research
Research published in peer-reviewed journals highlights the potential of benzotriazole derivatives in cancer therapy. Specific derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
Data Table: Comparative Analysis of Antimicrobial Activity
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole | Structure | 12.5 - 25 | Antibacterial |
| Benzotriazole Derivative A | Structure | 15 - 30 | Antibacterial |
| Benzotriazole Derivative B | Structure | 20 - 35 | Antifungal |
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzotriazole ring can also interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Key Structural Features:
- Benzotriazole Core : Shared with compounds like 1H-benzotriazole (CAS 95-14-7) and methyl-1H-benzotriazole (CAS 29385-43-1), but differs in substituent patterns .
- Sulfonyl Group : Present in analogues such as 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole (CAS 1808607-25-1) and 1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, which share sulfonamide/sulfonyl linkages but vary in aromatic substituents .
- Aromatic Substituents: The 2,5-dimethyl-4-propoxyphenyl group distinguishes it from pyrazoline derivatives (e.g., 4-({[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide) and indole-based sulfonamides .
Physicochemical Properties
Comparative Data:
Biological Activity
1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzotriazole ring with a sulfonyl group and a propoxy substituent, which contribute to its unique chemical properties. The presence of the sulfonyl moiety enhances its reactivity and interaction with biological targets.
1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole exhibits several mechanisms of action:
- Protein Interaction : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
- Nucleic Acid Interaction : The benzotriazole ring may interact with nucleic acids, affecting their function and leading to various biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that benzotriazole derivatives, including this compound, possess notable antimicrobial properties. In studies, compounds similar to 1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole demonstrated effective antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . For instance, one study reported a dose-dependent inhibitory effect on the proliferation of cancer cells treated with related benzotriazole derivatives .
Table 1: Summary of Biological Activities
Case Study: Antiparasitic Activity
In a specific study examining the antiparasitic effects against Trypanosoma cruzi, it was found that 1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole exhibited significant inhibitory effects on both epimastigote and trypomastigote forms. At concentrations as low as 25 μg/mL, the compound reduced parasite numbers by over 50% after 72 hours . This highlights the potential for developing new treatments for Chagas disease based on this compound's structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of benzotriazole derivatives with activated aryl sulfonyl chlorides under reflux in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) is common . Post-synthesis, purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR at δ 1.2–1.5 ppm for propoxy groups) . Thermal stability should be assessed via Differential Scanning Calorimetry (DSC) to detect decomposition events above 200°C .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, particularly for the sulfonyl and benzotriazole moieties . Complementary techniques include FT-IR (stretching vibrations: S=O at ~1350 cm, N–N in triazole at ~1500 cm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. What solvents and conditions are suitable for handling this compound in experimental settings?
- Methodological Answer : The compound is stable in aprotic solvents (e.g., DMSO, DMF) but may hydrolyze in aqueous acidic/basic conditions. Storage under inert gas (N) at –20°C prevents degradation. Solubility tests in ethanol, acetonitrile, and THF should precede kinetic or thermodynamic studies .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., methyl, propoxy) influence the compound’s electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT) using Gaussian software can map electron density distributions, showing electron-withdrawing effects of the sulfonyl group and steric effects of methyl/propoxy substituents. Hammett constants (σ for –OPr: –0.34) predict reaction rates in electrophilic substitutions . Experimental validation via C NMR chemical shifts (e.g., deshielding of C4 in the triazole ring due to sulfonyl conjugation) is critical .
Q. What are the mechanistic insights into its potential as an enzyme inhibitor?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations reveal binding affinities to targets like SARS-CoV-2 main protease (M). The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., His41), while the benzotriazole moiety stabilizes π-π interactions. Competitive inhibition assays (IC determination) using fluorogenic substrates validate activity .
Q. How does matrix complexity in environmental samples affect its quantification and degradation studies?
- Methodological Answer : In wastewater analysis, matrix effects (e.g., ion suppression in LC-MS/MS) require isotope-labeled internal standards (e.g., C-benzotriazole) for correction. Degradation pathways (hydrolysis, photolysis) are studied using high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., sulfonic acid derivatives) .
Q. What strategies resolve contradictions in thermal stability data across studies?
- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Variable-temperature XRD and DSC coupled with TGA (heating rate: 10°C/min under N) differentiate between phase transitions (endothermic) and decomposition (exothermic). Replicate experiments under controlled humidity (e.g., 0% RH) minimize variability .
Methodological Notes
- Key Techniques : Synthesis (reflux, TLC monitoring), characterization (NMR, HRMS, XRD), and computational modeling (DFT, docking) are emphasized.
- Data Interpretation : Statistical validation (e.g., 95% confidence intervals for RE comparisons in environmental studies) ensures reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
